molecular formula C8H12O2 B094897 Cyclopentyl acrylate CAS No. 16868-13-6

Cyclopentyl acrylate

Cat. No.: B094897
CAS No.: 16868-13-6
M. Wt: 140.18 g/mol
InChI Key: BTQLDZMOTPTCGG-UHFFFAOYSA-N
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Description

Cyclopentyl acrylate is an organic compound with the molecular formula C8H12O2. It is an ester formed from cyclopentanol and acrylic acid. This compound is part of the acrylate family, known for their highly reactive α,β-unsaturated carboxyl structure. This compound is used in various industrial applications due to its unique properties, such as flexibility, resistance to heat and aging, and high clarity and color stability .

Scientific Research Applications

Cyclopentyl acrylate has a wide range of applications in scientific research and industry:

Safety and Hazards

In case of inhalation, it is advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water, do not induce vomiting, and seek immediate medical attention .

Future Directions

Cyclopentyl acrylate, as an acrylic ester, is widely used in polymer formulations due to its highly reactive α,β-unsaturated carboxyl structure . It holds great promise for large-scale production, not only because of its efficient process for producing nano/micro-particles with high solid content, but also thanks to the facile control over the particle size and morphology . Future research directions may include the development of new and creative approaches to broaden the scope of PISA initiations, morphologies, and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentyl acrylate can be synthesized through the esterification of cyclopentanol with acrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the desired ester.

Industrial Production Methods: In industrial settings, this compound is produced using continuous flow processes. One common method involves the reaction of cyclopentanol with acryloyl chloride in the presence of a base, such as triethylamine, in a tubular reactor. This method allows for efficient production with high yields and minimal side products .

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl acrylate undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form poly(this compound), which is used in coatings, adhesives, and other applications.

    Addition Reactions: The compound can participate in Michael addition reactions with nucleophiles, such as thiols and amines.

    Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form cyclopentanol and acrylic acid.

Common Reagents and Conditions:

    Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.

    Michael Addition: Thiols or amines are used as nucleophiles, often in the presence of a base like triethylamine.

    Hydrolysis: Acidic or basic aqueous solutions are used to facilitate the hydrolysis reaction.

Major Products:

    Polymerization: Poly(this compound)

    Hydrolysis: Cyclopentanol and acrylic acid

Mechanism of Action

The mechanism of action of cyclopentyl acrylate primarily involves its reactivity as an acrylate ester. The α,β-unsaturated carboxyl structure allows it to participate in various addition reactions, such as Michael addition and polymerization. These reactions are facilitated by the presence of nucleophiles or initiators, which interact with the double bond in the acrylate group, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Cyclopentyl acrylate can be compared with other acrylate esters, such as butyl acrylate and cyclohexyl acrylate:

    Butyl Acrylate: Known for its strong odor and use in adhesives and coatings.

    Cyclohexyl Acrylate: Similar in structure to this compound but with a six-membered ring.

Uniqueness: this compound’s unique properties, such as its specific odor profile and reactivity, make it suitable for specialized applications where other acrylates may not perform as well. Its cyclic structure provides distinct physical and chemical properties that are advantageous in certain industrial and research applications .

Properties

IUPAC Name

cyclopentyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-2-8(9)10-7-5-3-4-6-7/h2,7H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQLDZMOTPTCGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9066124
Record name Cyclopentyl acrylate
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Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

16868-13-6
Record name Cyclopentyl acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16868-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenoic acid, cyclopentyl ester
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Record name 2-Propenoic acid, cyclopentyl ester
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Record name Cyclopentyl acrylate
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Record name Cyclopentyl acrylate
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Synthesis routes and methods

Procedure details

Acryloyl chloride (75 mL) was added to a stirred solution of cyclopentanol (88 g, 1 mol) and triethylamine (175 mL) in dry THF (500 mL) at a rate slow enough to prevent overheating of the reaction. The reaction mixture was allowed to stand overnight, filtered through a pad of Celite, evaporated to an oil, and distilled to give cyclopentyl acrylate as a colorless liquid (bp 74–79/˜60 mm Hg). The structure of the product was confirmed by 1H NMR. Ethyl (E)-3-[6-(4-toluoyl)-2-pyridyl]acrylate (5c). A mixture of ketone 3 (16.90 g, 61.2 mmol), triphenylphosphine (1.64 g, 6.25 mmol), tributylamine (15 mL), and ethyl acrylate (16 mL) was stirred and heated (hot bath at 125–135° C.) for 7 h. Two additional aliquots of ethyl acrylate (7 mL each) were added at 4 h and 6 h. After the reaction was cooled to room temperature, the reaction mixture was poured over water (300 mL) and EtOAc (300 mL). The aqueous layer was extracted further with EtOAc. The combined organics were dried with Na2SO4, filtered, and evaporated to dryness. Chromatography over silica gel using heptane/EtOAc (starting at 8:1) gave 15.49 g of 5c as a yellow crystalline solid. The structure was confirmed by 1H NMR. (Keto-acrylates 5e and 5f were similarly prepared using isobutyl acrylate and cyclopentyl acrylate, respectively.) (2-pyrrolidinoethyl)triphenylphosphonium bromide. A mixture of 2-phenoxyethyl bromide (90.6 g, 0.45 mol), triphenylphosphine (119.2 g, 0.45 mol), and phenol (854 g) was heated to a melt and then stirred over a hot oil bath (107–114° C.) for ˜24 h. The reaction mixture was extracted with 6:1 heptane/EtOAc (3×2 L), 9:1 heptane/EtOAc (3×0.5 L), and heptane (300 mL) to give an oil that solidified. After dissolving the reaction mixture in DMSO, the mixture was warmed, treated with pyrrolidine (150 mL), and stirred over a hot oil bath (50–55° C.) for 1.5 h. The reaction mixture was cooled to room temperature, seeded for crystallization, and treated slowly and intermittently with increasing amounts of t-butyl methyl ether (TBME) until it was evident that crystallization was complete. The solid was filtered, washed with TBME and then with heptane, and vacuum dried to give 90.27 g of the desired product. The structure was confirmed by 1H NMR. Triprolidine E,E-7c. A solution of 25 mL of 1.6 M n-BuLi/hexanes was added to a stirred and cooled (0° C.) suspension of (2-pyrrolidinoethyl)triphenylphosphonium bromide (17.24 g, 39.18 mmol) in dry THF (250 mL) over a period of ˜4 min. The ylide-forming reaction mixture was stirred an additional 10 min at 0° C., followed by the addition of one aliquot of a solution of 5c (4.52 g, 15.3 mmol) in dry THF (75 mL). After stirring at 0° C. for only 2 min, the reaction mixture was quenched by the addition of water (100 mL). The reaction mixture was then extracted twice with EtOAc and the combined organics were dried with Na2SO4, filtered, and evaporated to dryness. Chromatography over silica gel using MeOH/EtOAc (starting at 5% MeOH) gave 1.42 g (25%) of E,E-7c as a yellow crystalline solid and 2.42 g (42%) of E,Z-7c. The structure of the products were confirmed by 1H NMR and MS. (Triprolidine ester E,E-7e was similarly prepared.) Triprolidine E,E-7f. Sodium hydride (25 mg of a 60% oil dispersion) was added to a solution of E,E-7c (1.116 g, 2.96 mmol) in cyclopentanol (10 mL) and dry THF (8 mL). After stoppering the reaction flask, the reaction mixture was stirred at room temperature for 1.5 h and quenched by the addition of saturated brine (30 mL). The mixture was extracted twice with EtOAc and the combined organics were dried with Na2SO4, filtered, and evaporated to dryness. Chromatography over silica gel using MeOH/EtOAc (starting at 2% MeOH) gave 1.04 g of the desired product as a viscous oil. The structure of the product was confirmed by 1H NMR. (Triprolidine esters E,E-7d was similarly prepared.) Triprolidine E,E-7e-oxalate. A solution of oxalic acid (362 mg, 4 mmol) in ethanol (4 mL) was added to a stirred solution of E,E-7e (1.63 g) in EtOH. After evaporating to dryness, the resulting oil was dissolved in EtOAc and again evaporated to dryness, whereupon a solid was generated. Recrystallization from boiling EtOAc gave 1.59 g of the oxalate salt of as an off-white powder. The structure was confirmed by 1H NMR, MS, and elemental analysis. (The oxalate salts of the E,E-isomers of 7c, 7d, and 7f were similarly prepared.)
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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